molecular formula C7H3ClF3NO3 B1429706 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene CAS No. 1261674-03-6

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1429706
CAS No.: 1261674-03-6
M. Wt: 241.55 g/mol
InChI Key: IGCJBPPURJRKDG-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (CAS 448-38-4) is a substituted benzene derivative of significant interest in synthetic and medicinal chemistry. Its molecular formula is C7H3ClF3NO3, with a molecular weight of 241.55 g/mol . The compound is characterized by the presence of three distinct electron-withdrawing groups—chloro, nitro, and trifluoromethoxy—attached to an aromatic ring. This specific arrangement activates the ring toward Nucleophilic Aromatic Substitution (SNAr) reactions . The strong -I (inductive) effect of the trifluoromethoxy group, combined with the powerful -M (mesomeric) effect of the nitro group, makes the aromatic carbon atoms, particularly those ortho and para to the substituents, highly electrophilic. This allows researchers to selectively displace the chloride or nitro group with a variety of nucleophiles, such as amines, alkoxides, and thiols, to generate more complex molecular architectures . This reactivity makes it a valuable bifunctional building block (BFBB) for constructing diverse compound libraries, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethoxy group can enhance metabolic stability and lipophilicity. While direct application data for this specific compound is limited in public literature, its close structural analogues are widely used. For instance, compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are key precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antituberculosis agents that target the mycobacterial enzyme DprE1 . Furthermore, reagents such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) demonstrate the utility of this chemical class as derivatization agents for the analysis of biogenic amines via HPLC, highlighting their role in analytical chemistry . Available commercially from multiple suppliers as an in-stock building block, this compound is typically offered with a purity of 95% or higher . It is intended for research and development use only in a laboratory setting. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-chloro-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJBPPURJRKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Trifluoromethoxybenzene Intermediates

A key intermediate is trichloromethoxybenzene , which is converted to trifluoromethoxybenzene by fluorination:

  • Chlorination Step: Starting from anisole or 4-chlorobenzotrifluoride, chlorination is performed using chlorine gas under UV light and radical initiators at 90–100°C for 4–5 hours. Chlorine flow is maintained continuously to ensure complete reaction. The reaction mixture is purged with nitrogen to remove dissolved chlorine and hydrogen chloride by-products. The crude chlorinated product is used directly in the next step without further purification.

  • Fluorination Step: The chlorinated intermediate (trichloromethoxybenzene) is reacted with anhydrous hydrogen fluoride (HF) in a stainless steel autoclave at 80°C for 4–6 hours under pressure (30–35 kg/cm²). This step replaces chlorine atoms with fluorine, yielding trifluoromethoxybenzene. Hydrochloric acid is formed as a by-product and removed by purging with nitrogen. The crude trifluoromethoxybenzene is purified by atmospheric distillation to obtain a high-purity product (90–99.5%).

Step Reagents/Conditions Temperature Time Pressure Notes
Chlorination Anisole + Cl2 + radical initiator + UV 90–100 °C 4–5 hours Atmospheric Chlorine flow 15–20 LPH, nitrogen purge
Fluorination Trichloromethoxybenzene + anhydrous HF 80 °C 4–6 hours 30–35 kg/cm² Stainless steel autoclave, HCl by-product

Nitration to Form 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene

  • The purified trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperature (0 to 35°C). The nitration mixture is added slowly to a cooled solution of trifluoromethoxybenzene in dichloromethane (DCM) at 0°C to control the reaction rate and minimize side reactions.

  • The reaction produces a mixture of ortho and para nitro isomers, with the para isomer (this compound) as the major product (~90%). Water and sulfuric acid are by-products.

  • After completion, the reaction mixture is quenched with ice-cold water, and the organic layer is separated. The solvent is evaporated to isolate the crude nitro compound, which can be further purified by distillation or recrystallization.

Step Reagents/Conditions Temperature Time Notes
Nitration Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM 0 to 35 °C ~2 hours Slow addition, para isomer favored

Alternative Synthetic Routes and Experimental Procedures

Additional methods reported in literature include:

  • Halogenation and substitution using PBr3 and nucleophilic aromatic substitution (SNAr): For related trifluoromethoxybenzene derivatives, halogenated intermediates such as 4-trifluoromethoxybenzyl bromide can be prepared by reacting (4-(trifluoromethoxy)phenyl)methanol with phosphorus tribromide (PBr3) in dry dichloromethane under inert atmosphere at 0°C to room temperature. Subsequent nucleophilic substitution with phenols or nitrophenols in the presence of potassium carbonate and DMF at elevated temperatures (80°C) can yield substituted trifluoromethoxybenzene derivatives.

  • Diazotization and decomposition reactions: For preparation of related aniline derivatives, diazotization of 4-(trifluoromethoxy)aniline in sulfuric acid with sodium nitrite at temperatures below 5°C followed by decomposition at 110°C can be used to introduce nitro groups or other substituents.

Purification and Isolation Techniques

  • Isolation of the target compound is achieved by layer separation using dichloromethane or similar solvents, followed by evaporation or distillation.

  • Purification methods include vacuum distillation , recrystallization, and drying over anhydrous sodium sulfate.

  • The final product purity typically ranges from 90% to 99.5%, depending on the rigor of purification steps.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Purity
1 Chlorination Anisole + 4-chlorobenzotrifluoride Cl2, UV light, radical initiator, 90–100°C Trichloromethoxybenzene (crude) Used crude directly
2 Fluorination Trichloromethoxybenzene Anhydrous HF, 80°C, 4–6 h, 30–35 kg/cm² Trifluoromethoxybenzene (purified by distillation) 90–99.5% purity
3 Nitration Trifluoromethoxybenzene HNO3 + H2SO4, DCM, 0–35°C This compound (major para isomer) ~90% para isomer
4 Purification Crude nitration product Layer separation, evaporation, distillation Pure target compound 90–99.5% purity

Research Findings and Notes

  • The chlorination step requires careful control of chlorine flow and temperature to avoid over-chlorination or side reactions.

  • The fluorination step is performed under high pressure and temperature in corrosion-resistant autoclaves due to the use of anhydrous HF, which is highly corrosive and toxic.

  • Nitration selectivity favors the para isomer due to electronic and steric effects of the trifluoromethoxy group.

  • The use of dichloromethane as a solvent in nitration facilitates better temperature control and product isolation.

  • The overall synthetic route is scalable and suitable for industrial production with appropriate safety measures for handling corrosive and toxic reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, such as nucleophilic aromatic substitution and reduction processes, where the chloro and nitro groups can be transformed into different functional groups. This versatility makes it a key building block in organic chemistry.

Case Study: Synthesis of Novel Compounds
Research has demonstrated the use of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene in synthesizing novel biphenyl analogues for tuberculosis treatment. The intermediacy of this compound allowed for the development of derivatives that exhibit enhanced biological activity against resistant strains of Mycobacterium tuberculosis .

Medicinal Chemistry

Pharmaceutical Development
The compound's structural features contribute to its potential as a pharmaceutical agent. The trifluoromethoxy group enhances lipophilicity, improving cell membrane permeability and bioavailability. This compound has been explored for its inhibitory effects on key enzymes involved in bacterial cell wall synthesis, notably DprE1, making it a candidate for new antituberculosis drugs .

Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness . The following table summarizes the antimicrobial efficacy:

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Derivative A16S. aureus
Derivative B8P. aeruginosa

Material Science

Building Block for Advanced Materials
In material science, this compound is used as a precursor for synthesizing advanced materials with specific properties. Its unique functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymers and other materials.

Toxicological Profile

Safety Considerations
The compound exhibits acute toxicity and is classified as harmful if ingested or if it comes into contact with skin . This necessitates careful handling and assessment when used in laboratory settings or industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities with 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene but differ in substituent positions or functional groups:

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene (CAS 158579-81-8)

  • Substituents: Chlorine (position 2), nitro (position 4), trifluoromethoxy (position 1).
  • Properties: Pale yellow solid, low water solubility, soluble in organic solvents like dichloromethane and acetone. Used in organic synthesis as a halogenated aromatic intermediate .

4-Chloro-1-nitro-2-(3,3,3-trifluoroprop-1-en-2-yl)benzene (CAS 357274-88-5)

  • Substituents: Chlorine (position 4), nitro (position 1), trifluoropropenyl (position 2).
  • Properties: Higher hydrophobicity (LogP = 4.35) and polar surface area (PSA = 45.82 Ų) compared to trifluoromethoxy derivatives. Likely used in polymer or agrochemical research .

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7) Substituents: Bromine (position 4), chlorine (position 2), trifluoromethoxy (position 1).

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Solubility
This compound C₇H₃ClF₃NO₃ 259.55 ~3.2* 45.82 Low in water, high in organics
2-Chloro-4-nitro-1-(trifluoromethoxy)benzene C₇H₃ClF₃NO₃ 259.55 3.5 45.82 Similar to above
4-Chloro-2-(trifluoromethyl)-1-nitrobenzene C₇H₃ClF₃NO₂ 243.55 2.8 45.82 Moderate in DMSO
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 290.45 4.0 9.23 Low in water

*Estimated based on analog data .

Key Observations :

  • LogP and Hydrophobicity : Brominated derivatives (e.g., CAS 158579-80-7) exhibit higher LogP values due to bromine’s lipophilicity, enhancing membrane permeability in biological applications .
  • Polar Surface Area (PSA) : Nitro-containing compounds (e.g., CAS 357274-88-5) have elevated PSA values, impacting solubility and crystallinity .
  • Solubility : Trifluoromethoxy groups generally reduce water solubility but enhance compatibility with fluorinated solvents .

Biological Activity

4-Chloro-1-nitro-2-(trifluoromethoxy)benzene (C₇H₃ClF₃NO₃) is an aromatic compound notable for its unique trifluoromethoxy substituent, which may influence its biological activity. This compound belongs to a class of halogenated nitrobenzenes, which are often investigated for their interactions with various biological molecules, including enzymes and receptors.

  • Molecular Weight : 241.55 g/mol
  • CAS Number : 71669419
  • Structural Formula : The compound features a benzene ring with a chlorine atom at the 4-position, a nitro group at the 1-position, and a trifluoromethoxy group at the 2-position.
  • Enzyme Interaction : Halogenated nitrobenzenes can interact with various enzymes, influencing their activity. The presence of the trifluoromethoxy group may modulate these interactions.
  • Receptor Binding : The compound may exhibit affinity for certain receptors, similar to other halogenated compounds that have been studied for their pharmacological properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound. The table below summarizes some related compounds and their similarity indices:

Compound NameCAS NumberSimilarity Index
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene588-09-00.88
4-Chloro-2-nitro-1-(trifluoromethyl)benzene448-38-40.86
5-Chloro-2-nitro-4-(trifluoromethoxy)aniline914637-23-30.84
2-Chloro-5-(trifluoromethoxy)aniline331-26-00.81
2-Amino-3-chloro-5-nitrobenzotrifluoride400-67-90.90

These compounds exhibit variations in their functional groups and positions on the benzene ring but share common traits that allow them to be compared effectively.

Case Studies and Research Findings

Although direct studies on the biological activity of this compound are scarce, several relevant findings from related research can be highlighted:

  • Antimicrobial Activity : Research on halogenated nitrobenzenes has shown potential antimicrobial properties, suggesting that similar compounds might exhibit activity against various pathogens.
  • Anti-cancer Properties : Some structurally related compounds have demonstrated anti-cancer effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
  • Drug Development Insights : Structure–activity relationship (SAR) studies indicate that modifications in substituents significantly affect biological efficacy, highlighting the importance of the trifluoromethoxy group in enhancing pharmacological profiles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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